(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520560
InChI: InChI=1S/C10H22N4O3.BrH/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12;/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17);1H/t7-,8-;/m0./s1
SMILES: C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br
Molecular Formula: C10H23BrN4O3
Molecular Weight: 327.22 g/mol

(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide

CAS No.:

Cat. No.: VC13520560

Molecular Formula: C10H23BrN4O3

Molecular Weight: 327.22 g/mol

* For research use only. Not for human or veterinary use.

(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide -

Specification

Molecular Formula C10H23BrN4O3
Molecular Weight 327.22 g/mol
IUPAC Name (2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid;hydrobromide
Standard InChI InChI=1S/C10H22N4O3.BrH/c11-5-1-3-7(13)9(15)14-8(10(16)17)4-2-6-12;/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17);1H/t7-,8-;/m0./s1
Standard InChI Key RHBXASCDCJFVFG-WSZWBAFRSA-N
Isomeric SMILES C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)O)N)CN.Br
SMILES C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br
Canonical SMILES C(CC(C(=O)NC(CCCN)C(=O)O)N)CN.Br

Introduction

Molecular Architecture and Stereochemical Configuration

Structural Composition

The compound is a dipeptide derivative comprising two modified amino acid residues: a central (2S)-2,5-diaminopentanoyl group linked to a (2S)-5-aminopentanoic acid backbone, with a hydrobromide counterion. Its molecular formula, C₁₀H₂₃BrN₄O₃, reflects the incorporation of bromine from the hydrobromide salt and multiple nitrogen centers from the diamino functionalities.

The stereochemistry at the second carbon (C2) in both the main chain and the side chain is specified as S-configuration, critical for its potential interactions with biological targets. This chirality aligns with naturally occurring amino acids, suggesting possible compatibility with enzymatic systems or receptor binding sites .

Comparative Analysis with Related Compounds

Synthesis and Characterization

Synthetic Methodology

The synthesis typically employs peptide coupling reactions, utilizing agents such as HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation between the carboxyl and amine groups. Key steps include:

  • Protection of amine groups: Boc or Fmoc groups prevent unwanted side reactions .

  • Coupling: Activation of the carboxyl group for nucleophilic attack by the diamino side chain.

  • Deprotection and salt formation: Acidic cleavage of protective groups followed by bromide ion incorporation.

Analytical Characterization

FTIR spectroscopy confirms amide bond formation via characteristic N-H stretching (3300 cm⁻¹) and C=O vibrations (1650–1700 cm⁻¹). ¹H NMR reveals proton environments:

  • δ 1.2–1.8 ppm: Methylene protons in the pentanoyl chain

  • δ 3.0–3.5 ppm: α-protons adjacent to amine groups
    Mass spectrometry (ESI-MS) identifies the molecular ion peak at m/z 327.22, consistent with the molecular weight.

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight327.22 g/molPubChem CID 86810457
Melting Point160–168°C (decomposes)Analogous data from
Solubility>50 mg/mL in DMSOEstimated from
LogP (Partition Coefficient)-1.2Computational prediction

The hydrobromide salt enhances aqueous solubility compared to the free base, a trait advantageous for in vitro assays. The compound’s isoelectric point (pI) is projected near 9.5 due to multiple basic amine groups, influencing its behavior in electrophoretic separations .

Current Research and Knowledge Gaps

  • Toxicological profiles: No in vivo studies assess systemic toxicity or metabolic fate.

  • Target identification: High-throughput screening is needed to map interaction networks.

  • Stability under physiological conditions: Hydrolysis of the amide bond in serum requires investigation .

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